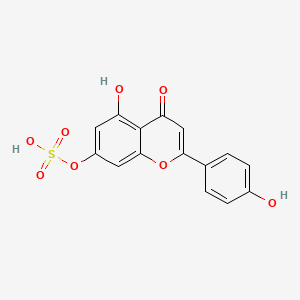![molecular formula C32H60N4O17S2 B12296191 N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lincospectin is a veterinary medicinal product that combines two antibiotics: lincomycin and spectinomycin. Lincomycin is a lincosamide antibiotic, while spectinomycin is an aminocyclitol antibiotic. This combination is primarily used to treat infections in pigs and chickens caused by bacteria susceptible to these antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lincomycin is produced by the fermentation of the soil bacterium Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . Spectinomycin is derived from Streptomyces spectabilis through a similar fermentation process .
Industrial Production Methods
In industrial settings, the production of Lincospectin involves large-scale fermentation of the respective Streptomyces species. The antibiotics are then extracted, purified, and combined in specific ratios to form the final product. The combination is typically formulated as a powder for oral solution or as an injectable solution .
Chemical Reactions Analysis
Types of Reactions
Lincomycin and spectinomycin undergo various chemical reactions, including:
Oxidation: Lincomycin can be oxidized to form sulfoxides and sulfones.
Reduction: Spectinomycin can undergo reduction reactions to form deoxy derivatives.
Substitution: Both antibiotics can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products
Oxidation: Sulfoxides and sulfones from lincomycin.
Reduction: Deoxy derivatives from spectinomycin.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Lincospectin has several scientific research applications:
Chemistry: Used as a model compound to study antibiotic interactions and resistance mechanisms.
Biology: Employed in microbiological studies to understand bacterial susceptibility and resistance.
Medicine: Investigated for its efficacy in treating bacterial infections in veterinary medicine.
Industry: Used in the agricultural industry to prevent and treat infections in livestock
Mechanism of Action
Lincomycin and spectinomycin exert their effects by inhibiting bacterial protein synthesis. Lincomycin binds to the 50S subunit of bacterial ribosomes, inhibiting peptidyl transferase activity and thus preventing peptide bond formation. Spectinomycin binds to the 30S subunit, interfering with the translocation step of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Clindamycin: A lincosamide antibiotic similar to lincomycin but with a broader spectrum of activity.
Gentamicin: An aminoglycoside antibiotic with a similar mechanism of action to spectinomycin but with a broader spectrum.
Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure
Uniqueness
Lincospectin’s uniqueness lies in its combination of two antibiotics with complementary mechanisms of action, providing a broader spectrum of activity and reducing the likelihood of resistance development compared to using either antibiotic alone .
Properties
Molecular Formula |
C32H60N4O17S2 |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
ONXOKWFYBIQOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


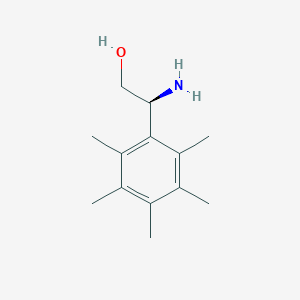
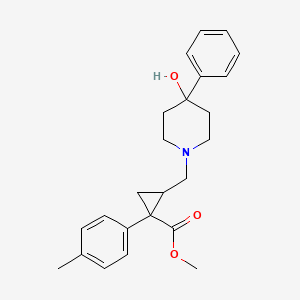
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)

![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)
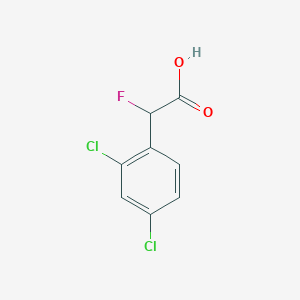
![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)
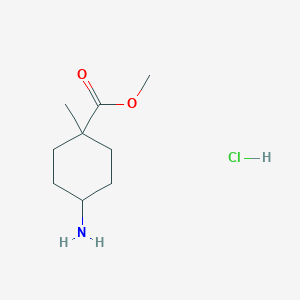
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
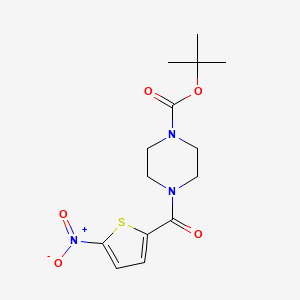
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)
